N-methylisoquinoline-1-carboxamide

Description

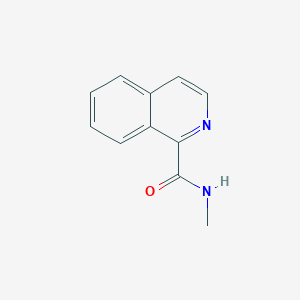

N-Methylisoquinoline-1-carboxamide is a heterocyclic compound featuring an isoquinoline core substituted at the 1-position with a carboxamide group, where the nitrogen of the carboxamide is methylated. The methyl group on the carboxamide nitrogen likely influences solubility, lipophilicity, and target interactions compared to bulkier substituents in related compounds .

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N-methylisoquinoline-1-carboxamide |

InChI |

InChI=1S/C11H10N2O/c1-12-11(14)10-9-5-3-2-4-8(9)6-7-13-10/h2-7H,1H3,(H,12,14) |

InChI Key |

FJDABYVERPHCOK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylisoquinoline-1-carboxamide can be achieved through various methods. One common approach involves the reaction of isoquinoline with methylamine and a carboxylating agent under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the amide bond .

Another method involves the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives. This is followed by methylation and subsequent amidation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents, along with precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methylisoquinoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: N-methylisoquinoline-1-carboxylic acid.

Reduction: N-methylisoquinoline-1-carboxylate.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-methylisoquinoline-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylisoquinoline-1-carboxamide involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammatory responses . By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators and cell migration .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among analogs arise from substituents on the carboxamide nitrogen and isoquinoline ring. These modifications significantly alter molecular weight, polarity, and binding affinity.

Table 1: Structural and Physicochemical Comparison

Molecular Docking and Structure-Activity Relationships (SAR)

- Bulkier Substituents : Enhance enzyme inhibition by filling hydrophobic pockets (e.g., benzyl in ) but may reduce solubility and oral bioavailability.

- Heterocyclic Groups : Thiazole in could improve target selectivity via H-bonding or metal coordination but requires empirical validation.

- Halogenation : Chlorophenyl groups in may improve binding via halogen bonding but increase molecular weight and toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.